molecular formula C12H22N2O2 B6606237 tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate CAS No. 2825007-52-9

tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate

Cat. No.: B6606237
CAS No.: 2825007-52-9
M. Wt: 226.32 g/mol
InChI Key: FPJXIDITNXAYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with a suitable precursor such as 2-aminobicyclo[2.1.1]hexane-1-carboxylic acid and then react it with tert-butyl isocyanate under specific conditions to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbamate group can be reduced to an amine.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of tert-butyl N-({2-nitrobicyclo[2.1.1]hexan-1-yl}methyl)carbamate .

  • Reduction: : Formation of tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)amine .

  • Substitution: : Formation of various derivatives depending on the substituent used.

Scientific Research Applications

Tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes, or serving as a precursor to other active compounds.

Comparison with Similar Compounds

Tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate: can be compared to other similar compounds such as tert-butyl N-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate and tert-butyl N-({3-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate . These compounds differ in the position of the amino group on the bicyclic ring, which can affect their chemical properties and biological activities.

List of Similar Compounds

  • Tert-butyl N-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate

  • Tert-butyl N-({3-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate

  • This compound

Properties

IUPAC Name

tert-butyl N-[(2-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12-5-8(6-12)4-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJXIDITNXAYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.